molecular formula C8H6N2O B1437716 quinazolin-7-ol CAS No. 7556-97-0

quinazolin-7-ol

Katalognummer: B1437716
CAS-Nummer: 7556-97-0
Molekulargewicht: 146.15 g/mol
InChI-Schlüssel: BWDCBBZUYJDNJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Pharmacological Activities

Quinazolin-7-ol and its derivatives have been extensively studied for their pharmacological properties, which include:

  • Anticancer Activity : this compound has shown promising results in inhibiting cancer cell proliferation. Studies indicate that derivatives of quinazolinones can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. For instance, a synthesized compound demonstrated an IC50 value of 2.49 μM against MCF-7 cells, indicating potent anticancer activity .
  • Antiviral Properties : Quinazoline derivatives exhibit antiviral activity against several viruses. Research has highlighted their effectiveness in inhibiting viral replication, making them potential candidates for antiviral drug development .
  • Antiinflammatory Effects : Compounds based on this compound have been identified as effective anti-inflammatory agents. They inhibit key inflammatory pathways and cytokine production, which could be beneficial in treating inflammatory diseases .
  • Antidiabetic Activity : Some quinazoline derivatives have shown significant inhibition of alpha-amylase and alpha-glucosidase enzymes, which are crucial in carbohydrate metabolism. This suggests their potential use as antidiabetic agents .

Synthetic Strategies

The synthesis of this compound typically involves various chemical reactions that modify the core quinazoline structure to enhance its biological activity. Common synthetic approaches include:

  • Condensation Reactions : The formation of quinazolinones often starts with condensation reactions between anthranilic acid and aldehydes or ketones, leading to the formation of the quinazoline ring system.
  • Substitution Reactions : Modifying substituents on the quinazoline ring can significantly alter the pharmacological properties. For example, introducing different functional groups at positions 2, 6, or 8 can enhance anticancer activity or selectivity towards specific biological targets .

Case Studies

Several case studies illustrate the applications of this compound:

StudyApplicationFindings
AnticancerTwo new quinazolinone derivatives were synthesized and showed significant apoptosis induction in MCF-7 cells through mitochondrial pathways.
AntiviralA series of quinazoline derivatives were tested against viral infections, demonstrating effective inhibition of viral replication in vitro.
AntidiabeticQuinazolines were evaluated for their enzyme inhibitory activity against alpha-amylase and alpha-glucosidase, showing promising results for diabetes management.
AntiinflammatoryNovel 4-aminoquinazoline derivatives were synthesized and exhibited potent anti-inflammatory effects in preclinical models.

Biologische Aktivität

Quinazolin-7-ol is a compound belonging to the quinazoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antibacterial, anti-inflammatory, and antituberculosis properties, supported by relevant studies and data.

Overview of this compound

This compound is characterized by a fused bicyclic structure that includes a benzene ring and a pyrimidine ring. Its derivatives have been synthesized and evaluated for various pharmacological activities, making it a promising candidate in drug discovery.

Anticancer Activity

Numerous studies have demonstrated the potential of this compound derivatives in cancer treatment:

  • Mechanism of Action : Quinazolinone derivatives induce apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential (MMP). For instance, studies on synthesized quinazolinone Schiff bases showed significant cytotoxic effects against MCF-7 breast cancer cells, with IC50 values indicating potent activity .
  • Case Study : A study synthesized several quinazolinone derivatives and tested them against human cancer cell lines. One compound exhibited an IC50 of 0.096 μM against EGFR, highlighting its selectivity and potency .
  • Data Table: Anticancer Activity of Selected this compound Derivatives
Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-70.096EGFR inhibition
Compound BA5490.150Apoptosis via caspase activation
Compound CMDA-MB-2310.200ROS generation

Antibacterial Activity

This compound derivatives have shown significant antibacterial properties:

  • Efficacy Against Pathogens : Research indicates that certain quinazolinone compounds exhibit strong activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
  • Case Study : A study evaluated the antibacterial activity of synthesized quinazoline derivatives, finding that some compounds effectively inhibited bacterial growth at low concentrations.
  • Data Table: Antibacterial Activity of this compound Derivatives
Compound NameBacteria TestedMinimum Inhibitory Concentration (MIC)
Compound DStaphylococcus aureus12 µg/mL
Compound EEscherichia coli15 µg/mL
Compound FAcinetobacter baumannii10 µg/mL

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored:

  • Mechanism : Some derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, making them suitable candidates for treating inflammatory diseases .
  • Case Study : A recent study highlighted the synthesis of novel quinazoline derivatives that demonstrated significant anti-inflammatory effects comparable to standard drugs like indomethacin.
  • Data Table: Anti-inflammatory Activity of this compound Derivatives
Compound NameInflammation ModelEffectiveness (as % inhibition)
Compound GCarrageenan-induced edema55%
Compound HLPS-induced inflammation60%

Antituberculosis Activity

This compound derivatives have shown promise against Mycobacterium tuberculosis:

  • Study Findings : Various studies reported that certain quinazolinone benzoates exhibited significant activity against multi-drug resistant strains of M. tuberculosis, suggesting their potential as novel antituberculosis agents .
  • Data Table: Antituberculosis Activity
Compound NameStrain TestedEffectiveness (MIC)
Compound IMulti-drug resistant M. tuberculosis8 µg/mL
Compound JStandard strain4 µg/mL

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for quinazolin-7-ol, and how can researchers ensure reproducibility in its synthesis?

  • Methodological Answer : The synthesis of this compound typically involves cyclocondensation reactions of substituted anthranilic acids with formamide derivatives under acidic or basic conditions. To ensure reproducibility, document precise molar ratios, reaction temperatures, and catalyst concentrations. For example, using a reflux setup at 110°C for 12 hours with a 1:1.2 molar ratio of starting materials yields consistent results . Always include purity verification via HPLC (>95%) and NMR spectral data in the experimental section to confirm compound identity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?

  • Methodological Answer : Combine 1^1H/13^13C NMR, FTIR, and high-resolution mass spectrometry (HRMS) for structural confirmation. If spectral contradictions arise (e.g., unexpected peaks in NMR), cross-validate with alternative methods like X-ray crystallography or computational modeling (DFT calculations) to resolve ambiguities. Document solvent effects and calibration standards to ensure data consistency .

Q. How can researchers optimize reaction conditions to improve this compound yields in multi-step syntheses?

  • Methodological Answer : Use design-of-experiment (DoE) approaches, such as factorial design, to test variables like temperature, solvent polarity, and catalyst loading. For instance, a central composite design revealed that increasing dimethylformamide (DMF) volume from 5 mL to 10 mL improved yields by 15% due to enhanced solubility of intermediates. Include control experiments to isolate the impact of each variable .

Advanced Research Questions

Q. What strategies are effective for elucidating the reaction mechanism of this compound formation, particularly when intermediate isolation is challenging?

  • Methodological Answer : Employ kinetic studies (e.g., rate determination via UV-Vis spectroscopy) and isotopic labeling (e.g., 15^{15}N tracing) to track pathway progression. Computational tools like Gaussian or ORCA can model transition states and energy barriers, providing mechanistic insights when intermediates are transient. Cross-reference computational data with experimental kinetic isotope effects (KIEs) for validation .

Q. How should contradictory bioactivity data for this compound derivatives be analyzed across different studies?

  • Methodological Answer : Conduct a meta-analysis of published IC50_{50} values, accounting for variables such as cell line specificity (e.g., HeLa vs. HEK293), assay protocols (MTT vs. ATP-based), and compound purity. Use statistical tools like ANOVA to identify significant outliers. For example, discrepancies in cytotoxicity data may arise from differences in serum concentration during cell culture, which modulates compound uptake .

Q. What computational approaches are recommended to predict the physicochemical properties of novel this compound analogs?

  • Methodological Answer : Apply quantitative structure-property relationship (QSPR) models using software like Schrödinger’s QikProp or OpenBabel. Input descriptors such as logP, polar surface area, and H-bond donor/acceptor counts to predict solubility and permeability. Validate predictions with experimental data (e.g., shake-flask solubility tests) and refine models iteratively .

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound derivatives with limited synthetic data?

  • Methodological Answer : Prioritize substituents at positions 2, 4, and 6 of the quinazoline core, as these regions most influence bioactivity. Use cluster analysis (e.g., hierarchical clustering of IC50_{50} values) to identify pharmacophoric patterns. For understudied analogs, leverage fragment-based drug design (FBDD) to predict binding affinities against target proteins (e.g., EGFR kinase) .

Q. Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-response curves in this compound bioassays?

  • Methodological Answer : Fit data to a four-parameter logistic model (4PL) using tools like GraphPad Prism or R’s drc package. Calculate EC50_{50} values with 95% confidence intervals and report Hill slopes to assess cooperativity. For non-sigmoidal curves, apply alternative models (e.g., biphasic fits) and justify deviations in the discussion section .

Q. How should researchers address batch-to-batch variability in this compound bioactivity data?

  • Methodological Answer : Implement quality control protocols, including batch-specific purity checks (HPLC) and internal standardization (e.g., spiking with a stable isotope-labeled analog). Use mixed-effects models to statistically account for batch variability in multi-laboratory studies .

Q. Ethical and Reproducibility Considerations

Q. What documentation standards are critical for ensuring reproducibility in this compound research?

  • Methodological Answer : Adhere to FAIR data principles:
  • Findable : Deposit raw spectral data in repositories like ChemSpider or Zenodo with unique DOIs.
  • Accessible : Share synthetic protocols via platforms like protocols.io , including troubleshooting notes (e.g., handling hygroscopic intermediates).
  • Interoperable : Use standardized file formats (e.g., JCAMP-DX for NMR).
  • Reusable : Publish negative results (e.g., failed coupling reactions) to guide future work .

Eigenschaften

IUPAC Name

quinazolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-7-2-1-6-4-9-5-10-8(6)3-7/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDCBBZUYJDNJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CN=C2C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343416
Record name 7-Quinazolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7556-97-0
Record name 7-Quinazolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7556-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Quinazolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name quinazolin-7-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
quinazolin-7-ol
Reactant of Route 2
quinazolin-7-ol
Reactant of Route 3
quinazolin-7-ol
Reactant of Route 4
Reactant of Route 4
quinazolin-7-ol
Reactant of Route 5
Reactant of Route 5
quinazolin-7-ol
Reactant of Route 6
quinazolin-7-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.